
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid: is a complex organic compound with a unique structure that includes an indole ring substituted with methoxy and dinitro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is to start with the indole ring, introducing the methoxy and dinitro groups through electrophilic aromatic substitution reactions. The amino and oxopentanoic acid groups are then added through a series of condensation and reduction reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amino derivatives.
科学的研究の応用
Chemistry: In chemistry, 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the function of various biological molecules.
Medicine: In medicine, the compound’s potential as a drug candidate is being explored. Its ability to interact with specific molecular targets makes it a promising candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and materials science.
作用機序
The mechanism of action of 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
(2S)-2-amino-5-(4-methoxy-2,3-dihydroindol-1-yl)-5-oxopentanoic acid: This compound lacks the dinitro groups, making it less reactive in certain chemical reactions.
(2S)-2-amino-5-(4-methoxy-5-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid: This compound has only one nitro group, which affects its chemical and biological properties.
Uniqueness: The presence of both methoxy and dinitro groups in 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid makes it unique. These groups confer specific reactivity and interaction profiles, distinguishing it from similar compounds and enabling its use in specialized applications.
特性
CAS番号 |
864085-92-7 |
|---|---|
分子式 |
C14H16N4O8 |
分子量 |
368.30 g/mol |
IUPAC名 |
(2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N4O8/c1-26-13-7-4-5-16(11(19)3-2-8(15)14(20)21)12(7)9(17(22)23)6-10(13)18(24)25/h6,8H,2-5,15H2,1H3,(H,20,21)/t8-/m0/s1 |
InChIキー |
SYNWQVVPBORTQE-QMMMGPOBSA-N |
異性体SMILES |
COC1=C(C=C(C2=C1CCN2C(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C2=C1CCN2C(=O)CCC(C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C(C2=C1CCN2C(=O)CCC(C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
Alternative Names: caged MDNI glutamate, DNI glutamate, DNI-GLU |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)
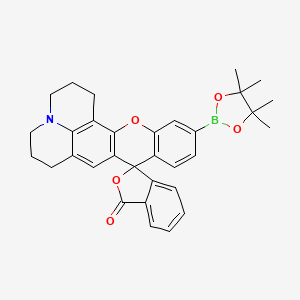
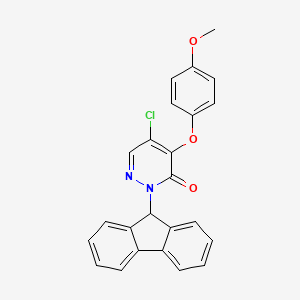
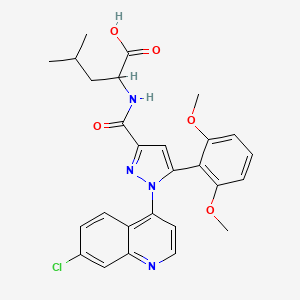
![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B560253.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)
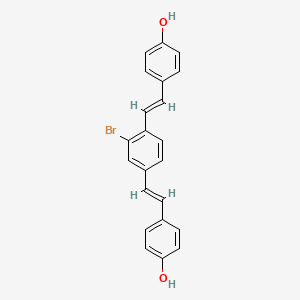
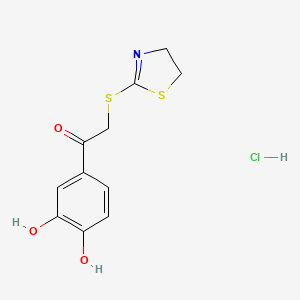
![dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid](/img/structure/B560257.png)
![3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride](/img/structure/B560258.png)
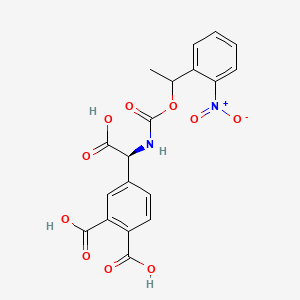
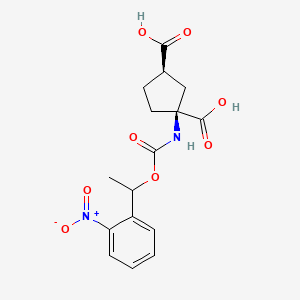
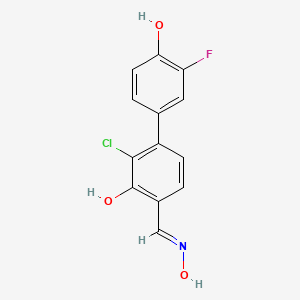
![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)
